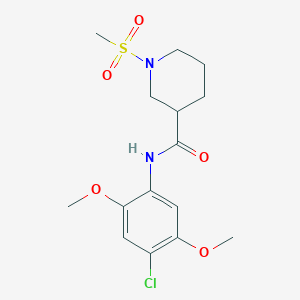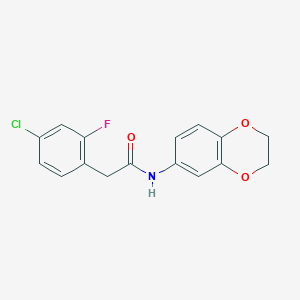![molecular formula C23H24FN3O B5373007 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)
3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is a novel compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is a piperidine derivative with an imidazole moiety that has been synthesized using a variety of methods. The compound has shown promising results in scientific research, and its mechanism of action is being investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is not fully understood, but it is thought to act through multiple pathways. The compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, the compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, the compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, the compound has been shown to reduce oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine in lab experiments are its potential therapeutic applications and its ability to inhibit the activity of several enzymes. The limitations of using the compound in lab experiments are its unknown mechanism of action and the need for further investigation into its biochemical and physiological effects.
将来の方向性
There are many future directions for research on 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine. Some of these directions include:
1. Investigating the mechanism of action of the compound to understand its biochemical and physiological effects.
2. Studying the compound's potential therapeutic applications in cancer, inflammation, and neurological disorders.
3. Developing more efficient synthesis methods for the compound.
4. Investigating the compound's pharmacokinetics and pharmacodynamics.
5. Studying the compound's toxicity and safety profile.
6. Investigating the compound's potential as a drug candidate.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. The compound has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is still being investigated, but it is thought to act through multiple pathways. The compound's advantages in lab experiments are its potential therapeutic applications and its ability to inhibit the activity of several enzymes. The limitations of using the compound in lab experiments are its unknown mechanism of action and the need for further investigation into its biochemical and physiological effects. There are many future directions for research on the compound, including investigating its mechanism of action, developing more efficient synthesis methods, and studying its potential as a drug candidate.
合成法
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine has been achieved using various methods. One of the most common methods involves the reaction of 1-(3-(1H-imidazol-2-yl)benzoyl)piperidine with 4-fluoro-2-iodoethylbenzene in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to give the desired product. Another method involves the reaction of 1-(3-(1H-imidazol-2-yl)benzoyl)piperidine with 4-fluoro-2-bromoethylbenzene in the presence of a copper catalyst. The reaction proceeds through a Ullmann coupling reaction to give the desired product. Both of these methods have been shown to yield high purity products with good yields.
科学的研究の応用
The scientific research application of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is primarily focused on its potential therapeutic applications. The compound has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-21-10-8-17(9-11-21)6-7-18-3-2-14-27(16-18)23(28)20-5-1-4-19(15-20)22-25-12-13-26-22/h1,4-5,8-13,15,18H,2-3,6-7,14,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNBDMZPLGUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)

![(5-{1-[2-(2-chlorophenyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5372995.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372996.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)

![methyl 3-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5373023.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxy-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5373033.png)